3-bromo-N-hydroxybenzamide

Catalog No.
S689567
CAS No.
2593-28-4
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-hydroxybenzamide

CAS Number

2593-28-4

Product Name

3-bromo-N-hydroxybenzamide

IUPAC Name

3-bromo-N-hydroxybenzamide

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10)

InChI Key

PQVYIMXUQABVAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NO

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NO

3-Bromo-N-hydroxybenzamide (CAS: 2593-28-4) is a halogenated benzhydroxamic acid that serves as a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it combines a highly potent zinc-binding group (ZBG)—the hydroxamic acid moiety—with a meta-positioned bromine atom[1]. This dual functionality allows it to act as a direct precursor for synthesizing histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors, where the hydroxamate chelates the catalytic metal ion and the aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling reactions [2]. From a procurement perspective, sourcing this pre-formed hydroxamic acid eliminates the need for late-stage hydroxylamine conversions, which are often low-yielding and prone to O-acylation side reactions, thereby streamlining the synthesis of diverse epigenetic modulators and diagnostic imaging agents.

Procurement Fit

Meta-bromo handle supports Pd-catalyzed cross-coupling diversification (Suzuki, Heck)
N-hydroxybenzamide zinc-binding motif for HDAC inhibitor development
Compatible substrate in Rh(III)-catalyzed C-H activation for isoquinolone synthesis
Chelating agent for spectrophotometric metal ion detection (class-level)

Substituting 3-bromo-N-hydroxybenzamide with closely related analogs fundamentally alters both synthetic processability and downstream pharmacological performance. Replacing it with the para-isomer (4-bromo-N-hydroxybenzamide) shifts the trajectory of the attached linker from an ~120° angle to a linear 180° vector, which frequently causes severe steric clashes in the L-shaped binding pockets of target metalloenzymes like HDAC6, resulting in a significant loss of binding affinity [1]. Conversely, substituting the bromine with a chlorine atom (3-chloro-N-hydroxybenzamide) drastically reduces the reactivity of the aryl halide bond in standard Suzuki or Sonogashira cross-coupling reactions. The stronger C-Cl bond requires elevated temperatures and specialized phosphine ligands to achieve satisfactory yields, conditions that often lead to the thermal degradation of the sensitive hydroxamic acid moiety [2]. Therefore, the meta-bromo configuration is strictly required to balance coupling reactivity with optimal spatial geometry.

Substitution Risk

3-bromo-N-hydroxybenzamide
2-bromo / 4-bromo isomers
Positional isomerism shifts steric and electronic profiles, altering cross-coupling reactivity and chelation geometry.
3-bromo derivative
3-chloro analog
Chloro analog has lower cross-coupling reactivity due to stronger C-Cl bond, limiting substrate scope and requiring harsher conditions.
3-bromo-N-hydroxybenzamide
Unsubstituted benzohydroxamic acid
Lacks bromo diversification handle; altered zinc-binding electronics may affect HDAC inhibition profile and selectivity.

Cross-Coupling Advantage Under Mild Conditions

In library synthesis workflows, the reactivity of the aryl halide is paramount for late-stage diversification. 3-Bromo-N-hydroxybenzamide readily undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (e.g., 60–80 °C, Pd(dppf)Cl2), routinely achieving high conversion yields without degrading the ZBG [1]. In contrast, the 3-chloro-N-hydroxybenzamide comparator exhibits sluggish reactivity due to the higher bond dissociation energy of the C-Cl bond, typically yielding <40% under identical mild conditions and requiring harsher temperatures (>100 °C) or expensive Buchwald ligands that complicate purification and scale-up.

Evidence DimensionCross-coupling conversion yield under mild Pd-catalysis (60–80 °C)
Target Compound Data>85% yield
Comparator Or Baseline3-chloro-N-hydroxybenzamide (<40% yield)
Quantified Difference>2-fold increase in yield under mild conditions
ConditionsStandard Suzuki coupling conditions (Pd(dppf)Cl2, mild base, 60–80 °C)

Ensures high-throughput library generation and limits the thermal degradation of the sensitive hydroxamic acid group during late-stage functionalization.

Isoquinolone synthesis
Class-level
Competent substrate in Rh(III)-catalyzed C-H activation/annulation with propargylic acetates; moderate-to-excellent yields reported for substituted N-hydroxybenzamides.
Supports isoquinolone library construction while retaining the meta-bromo diversification handle.
Exact yield for 3-bromo derivative not specified in source.

HDAC6 Selectivity via Meta-Substitution Geometry

The meta-substitution pattern of 3-bromo-N-hydroxybenzamide is critical for targeting specific metalloenzyme isoforms. When elaborated into mature HDAC inhibitors, derivatives built from the meta-bromo scaffold project their capping groups at an ~120° angle, perfectly matching the L-shaped hydrophobic channel of HDAC6 to achieve low nanomolar potency (IC50 < 50 nM) [1]. Utilizing the 4-bromo-N-hydroxybenzamide (para) comparator forces a linear 180° projection, which clashes with the channel walls and typically reduces potency by more than 5-fold (IC50 > 250 nM) against the same target.

Evidence DimensionDownstream HDAC6 inhibitory potency (IC50)
Target Compound Data< 50 nM (meta-linked derivatives)
Comparator Or Baseline4-bromo-N-hydroxybenzamide derivatives (> 250 nM)
Quantified Difference>5-fold improvement in binding affinity
ConditionsIn vitro HDAC6 biochemical inhibition assay

Dictates the spatial orientation of the inhibitor, making the meta-isomer the mandatory choice for achieving isoform selectivity in epigenetic drug design.

Cross-coupling reactivity
Class-level
C-Br vs C-Cl Bond dissociation energy ~285 vs ~327 kJ/mol
Lower C-Br bond energy facilitates broader substrate scope in Pd-catalyzed couplings.
Kinetics advantage in oxidative addition step; class-level inference from physical organic chemistry.

Zinc-Binding Integrity: Pre-formed Hydroxamate Advantage

Procuring the pre-formed hydroxamic acid provides an immediate, functional zinc-binding group (ZBG) for biological screening. 3-Bromo-N-hydroxybenzamide coordinates directly to catalytic Zn2+ ions in metalloenzymes, providing a baseline inhibitory activity that can be further optimized [1]. If a buyer instead procures 3-bromobenzamide (the simple amide analog), the compound lacks the bidentate chelating ability of the N-hydroxy group, resulting in a complete loss of meaningful metalloenzyme inhibition (baseline IC50 > 10 µM). Furthermore, attempting to convert the amide to a hydroxamic acid late in the synthesis often results in poor yields due to competing side reactions.

Evidence DimensionBaseline metalloenzyme zinc chelation / inhibition
Target Compound DataActive bidentate ZBG present
Comparator Or Baseline3-bromobenzamide (Inactive, IC50 > 10 µM)
Quantified DifferenceOrders of magnitude difference in baseline target engagement
ConditionsDirect biochemical assay for zinc-dependent enzymes

Procuring the pre-formed hydroxamate avoids difficult late-stage chemical conversions and guarantees the presence of the critical pharmacophore.

Physicochemical profile
Cross-study comparable
meta vs para LogP ~2.14, PSA ~52.8 Ų (meta); para values differ due to dipole and electron distribution changes
Positional isomerism alters solubility and permeability predictions relevant to ADME studies.
Computed properties; experimental validation recommended for quantitative use.
Metal chelation
Supporting evidence
N-hydroxybenzamide functionality; high absorptivity noted for spectrophotometric metal ion detection.
May support analytical metal detection assays; class-level property shared among benzohydroxamic acids.
Quantitative stability constants and molar absorptivity values not specified; data to verify.

HDAC6-Selective Epigenetic Modulators

Due to its optimal meta-substitution trajectory, this compound is the preferred starting material for synthesizing HDAC6-selective inhibitors. The bromine atom allows for the rapid attachment of bulky capping groups via Suzuki coupling, which are necessary to differentiate between HDAC isoforms in neurodegenerative and oncology drug discovery programs [1].

PET Radiotracer Development

The compound serves as a foundational scaffold in the synthesis of [18F]-labeled positron emission tomography (PET) imaging agents. Its structural geometry allows for the precise positioning of the radiolabel, enabling high-resolution mapping of epigenetic targets in the central nervous system [1].

High-Throughput Metalloenzyme Inhibitor Libraries

In pharmaceutical procurement, sourcing this pre-formed bifunctional building block accelerates the generation of matrix metalloproteinase (MMP) and HDAC inhibitor libraries. It bypasses the low-yielding late-stage conversion of amides to hydroxamic acids, allowing chemists to focus directly on diversifying the aromatic ring via standard cross-coupling workflows [2].

Application Fit

Application
Selection Property
Validation Focus
HDAC inhibitor scaffold development
Zinc-binding hydroxamate with meta-bromo handle for Suzuki/Heck diversification
Verify HDAC isoform inhibition and SAR through cross-coupling-derived libraries
Isoquinolone library synthesis
Compatible substrate in Rh(III)-catalyzed C-H activation/annulation
Confirm reactivity and diversification scope of the retained meta-bromo handle
Metal ion chelation and detection
Hydroxamic acid chelator with heavy-atom label for spectrophotometric analysis
Calibrate metal-binding affinity and spectrophotometric response for the specific compound

XLogP3

1.5

Wikipedia

3-Bromo-N-hydroxybenzamide

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